molecular formula C11H8F4O B13028538 5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13028538
M. Wt: 232.17 g/mol
InChI Key: ZZSGGZQYTNYAGF-UHFFFAOYSA-N
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Description

5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a fluorine atom at the 5th position and a trifluoromethyl group at the 7th position on the naphthalenone ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the fluorination of a suitable naphthalenone precursor using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into dihydronaphthalenes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

    Substitution: Halogenated or nitro-substituted naphthalenones.

Scientific Research Applications

5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-7-(trifluoromethyl)quinoline: Similar in structure but contains a quinoline ring instead of a naphthalenone ring.

    5-Fluoro-7-(trifluoromethyl)indole: Contains an indole ring, differing in the core structure.

    5-Fluoro-7-(trifluoromethyl)benzofuran: Features a benzofuran ring, offering different electronic properties.

Uniqueness

5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of fluorine and trifluoromethyl groups on the naphthalenone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H8F4O

Molecular Weight

232.17 g/mol

IUPAC Name

5-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H8F4O/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5H,1-3H2

InChI Key

ZZSGGZQYTNYAGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2F)C(F)(F)F)C(=O)C1

Origin of Product

United States

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